molecular formula C13H11IN2O2 B14914186 3-iodo-N-(6-methoxypyridin-3-yl)benzamide

3-iodo-N-(6-methoxypyridin-3-yl)benzamide

Cat. No.: B14914186
M. Wt: 354.14 g/mol
InChI Key: CRUFKVHFMAPWAY-UHFFFAOYSA-N
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Description

3-iodo-N-(6-methoxypyridin-3-yl)benzamide is a chemical compound with the molecular formula C13H11IN2O2. It is characterized by the presence of an iodine atom attached to a benzamide moiety, which is further connected to a methoxypyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(6-methoxypyridin-3-yl)benzamide typically involves the iodination of a precursor compound followed by amide formation. One common method involves the use of iodine and a suitable oxidizing agent to introduce the iodine atom into the benzene ring. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-iodo-N-(6-methoxypyridin-3-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds .

Mechanism of Action

The mechanism of action of 3-iodo-N-(6-methoxypyridin-3-yl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-N-(6-methoxypyridin-3-yl)benzamide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where iodine’s properties are beneficial .

Properties

Molecular Formula

C13H11IN2O2

Molecular Weight

354.14 g/mol

IUPAC Name

3-iodo-N-(6-methoxypyridin-3-yl)benzamide

InChI

InChI=1S/C13H11IN2O2/c1-18-12-6-5-11(8-15-12)16-13(17)9-3-2-4-10(14)7-9/h2-8H,1H3,(H,16,17)

InChI Key

CRUFKVHFMAPWAY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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